methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a benzylpiperazine derivative reacts with the quinazoline intermediate.
Methoxyphenyl Methyl Group Addition: The methoxyphenyl methyl group is added through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to introduce the methyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of hydroxylated quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, particularly in targeting specific receptors or enzymes.
Pharmacology: The compound is investigated for its pharmacokinetic properties and its ability to modulate biological pathways.
Biochemistry: It is used as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-benzylpiperazin-1-yl)acetate: Shares the piperazine and benzyl groups but lacks the quinazoline core.
2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole: Contains a benzimidazole core instead of a quinazoline core.
Methyl (4-benzylpiperazin-2-yl)acetate: Similar structure but with variations in the position of functional groups.
Uniqueness
Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and the quinazoline core, which imparts distinct biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-36-24-11-8-22(9-12-24)20-33-27(34)25-13-10-23(28(35)37-2)18-26(25)30-29(33)32-16-14-31(15-17-32)19-21-6-4-3-5-7-21/h3-13,18H,14-17,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFGJXUIVDVPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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